molecular formula C12H17NO B1468923 1-[(4-Ethylphenyl)methyl]azetidin-3-ol CAS No. 1339625-88-5

1-[(4-Ethylphenyl)methyl]azetidin-3-ol

Cat. No.: B1468923
CAS No.: 1339625-88-5
M. Wt: 191.27 g/mol
InChI Key: QPOVCSQURBAPTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 1-[(4-Ethylphenyl)methyl]azetidin-3-ol involves several steps. One common synthetic route includes the reaction of 4-ethylbenzyl chloride with azetidine in the presence of a base such as sodium hydride. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

1-[(4-Ethylphenyl)methyl]azetidin-3-ol undergoes various chemical reactions due to the presence of the azetidine ring and the hydroxyl group. Some common reactions include:

Scientific Research Applications

1-[(4-Ethylphenyl)methyl]azetidin-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(4-Ethylphenyl)methyl]azetidin-3-ol involves its interaction with various molecular targets. The azetidine ring’s strain and the presence of the hydroxyl group make it reactive towards nucleophiles and electrophiles. This reactivity allows it to participate in various biochemical pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

1-[(4-Ethylphenyl)methyl]azetidin-3-ol can be compared with other azetidine derivatives, such as:

The uniqueness of this compound lies in its specific substituents, which impart distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

1-[(4-ethylphenyl)methyl]azetidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-2-10-3-5-11(6-4-10)7-13-8-12(14)9-13/h3-6,12,14H,2,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPOVCSQURBAPTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CN2CC(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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